molecular formula C15H18NO3PS B13104262 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide

Katalognummer: B13104262
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: KXXXGIAAPGKJPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group and a methanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide typically involves the reaction of diphenylphosphine chloride with N,N-dimethylmethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine oxides.

Wissenschaftliche Forschungsanwendungen

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes or receptors. The sulfonamide moiety can act as a nucleophile, participating in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide is unique due to the combination of the diphenylphosphoryl and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.

Eigenschaften

Molekularformel

C15H18NO3PS

Molekulargewicht

323.3 g/mol

IUPAC-Name

1-diphenylphosphoryl-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C15H18NO3PS/c1-16(2)21(18,19)13-20(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI-Schlüssel

KXXXGIAAPGKJPI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.